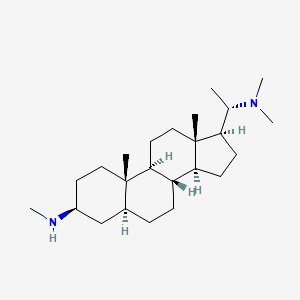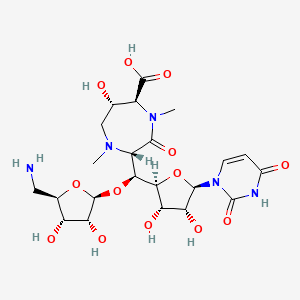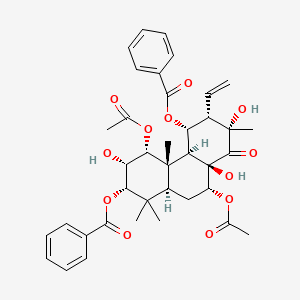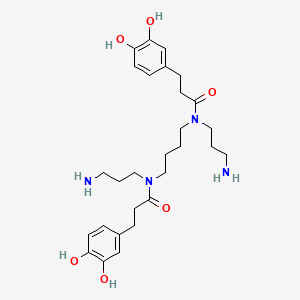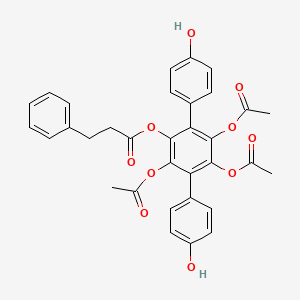
Pintulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pintulin is a natural product found in Penicillium vulpinum with data available.
Aplicaciones Científicas De Investigación
Discovery and Characterization
Pintulin, a derivative of isopatulin, was identified from the fermentation broth of Penicillium vulpinum F-4148 during a screening program for natural products with potential anticancer properties. Despite showing weak activity against tumor cell lines compared to adriamycin, the discovery of pintulin contributes to the expanding inventory of fungal metabolites with potential biomedical applications. The research emphasizes the importance of exploring natural products for novel drug leads, particularly from fungal sources which have historically been a rich source of pharmacologically active compounds (Mikami et al., 1996).
Therapeutic Protein Expression in Plants
In an unrelated study focusing on the expression of a cholera toxin B-proinsulin fusion protein in plant chloroplasts, the potential for using plants as a platform for producing therapeutic proteins was demonstrated. Although not directly related to pintulin, this research illustrates the broader context of scientific efforts in biotechnology to harness biological systems for therapeutic purposes. The study's success in expressing a therapeutic protein in an edible crop opens avenues for low-cost production and delivery of pharmaceuticals, highlighting the innovative approaches being explored in the field of biopharmaceuticals (Ruhlman et al., 2007).
Propiedades
Nombre del producto |
Pintulin |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C14H12O5/c15-11-3-1-2-9(4-11)7-17-14-6-12-10(8-18-14)5-13(16)19-12/h1-6,14-15H,7-8H2 |
Clave InChI |
ZDTFYABNHWHUNO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=O)OC2=CC(O1)OCC3=CC(=CC=C3)O |
Sinónimos |
pintulin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)
![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)

